3-(3-Chlorophenyl)chromen-2-one
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Overview
Description
3-(3-Chlorophenyl)chromen-2-one is a chemical compound belonging to the chromen-2-one family, characterized by the presence of a chlorophenyl group at the third position of the chromen-2-one structure
Mechanism of Action
Target of Action
The primary target of 3-(3-Chlorophenyl)chromen-2-one is ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) . ENPP1 is an enzyme that plays a crucial role in purinergic signaling and lipid metabolism. It also inhibits the enzyme urease .
Mode of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that this compound may affect similar pathways.
Result of Action
Given its inhibition of enpp1 and urease , it may have potential therapeutic applications in conditions where these enzymes play a role.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)chromen-2-one typically involves the reaction of salicylaldehyde with 3-chlorobenzaldehyde in the presence of a base, followed by cyclization to form the chromen-2-one structure. Common reagents used in this synthesis include potassium carbonate and ethanol as a solvent. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and optimized reaction parameters can significantly enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chlorophenyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one structure to chroman-2-one derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromen-2-one ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable candidate for developing new therapeutic agents.
Medicine: Research has shown its potential as an anti-inflammatory, anticancer, and antioxidant agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable chromen-2-one structure.
Comparison with Similar Compounds
3-Phenylchromen-2-one: Lacks the chlorophenyl group, resulting in different biological activities.
3-(4-Chlorophenyl)chromen-2-one: Similar structure but with the chlorine atom at the fourth position, leading to variations in reactivity and properties.
7-Hydroxy-3-(3-chlorophenyl)chromen-2-one: Contains an additional hydroxyl group, enhancing its antioxidant activity.
Uniqueness: 3-(3-Chlorophenyl)chromen-2-one is unique due to the specific positioning of the chlorophenyl group, which significantly influences its chemical reactivity and biological activities. This compound’s distinct structure allows for targeted modifications, making it a versatile scaffold for developing new derivatives with enhanced properties.
Properties
IUPAC Name |
3-(3-chlorophenyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c16-12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)18-15(13)17/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCDNAKCEWMCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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